2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile
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Overview
Description
2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile is a chemical compound that features a unique structure combining a chloro-substituted benzonitrile with a dimethylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction, often using Cu(I) or Ru(II) as catalysts.
Substitution Reaction: The chloro-substituted benzonitrile is then reacted with the isoxazole derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H12ClN3O |
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Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-chloro-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]benzonitrile |
InChI |
InChI=1S/C13H12ClN3O/c1-8-12(9(2)18-17-8)7-16-11-4-3-10(6-15)13(14)5-11/h3-5,16H,7H2,1-2H3 |
InChI Key |
HEQIRVOPMURJCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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